[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Guanylate kinase kinetics Antiparasitic drug discovery Nucleotide metabolism

[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, commonly known as 2'-deoxyguanosine 5'-monophosphate (dGMP), is a purine 2'-deoxyribonucleoside monophosphate that serves as a fundamental building block for DNA synthesis. It is the immediate precursor to dGDP and dGTP and plays a central role in the de novo and salvage pathways of purine metabolism.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
Cat. No. B12059408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
InChIInChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)
InChIKeyLTFMZDNNPPEQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyguanosine 5'-Monophosphate (dGMP) Procurement Guide for Nucleotide Metabolism Research


[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, commonly known as 2'-deoxyguanosine 5'-monophosphate (dGMP), is a purine 2'-deoxyribonucleoside monophosphate that serves as a fundamental building block for DNA synthesis [1]. It is the immediate precursor to dGDP and dGTP and plays a central role in the de novo and salvage pathways of purine metabolism [2]. Unlike its ribonucleotide counterpart (GMP), dGMP features a critical 2'-deoxyribose sugar, which dictates its specificity for DNA-directed processes and distinguishes its biological fate from RNA precursors.

Substrate specificity
DNA-directed enzymatic studies; deoxyribose sugar distinguishes from RNA-precursor pathways
Pathway context
De novo and salvage purine metabolism; deoxynucleotide pool and metabolic flux research
Tool compound role
Reported deoxy-substrate baseline for guanylate kinase and deoxyribonucleotidase assays

Why 2'-Deoxyguanosine 5'-Monophosphate (dGMP) Cannot Be Replaced by Generic Nucleotide Monophosphates


The assumption that any nucleoside monophosphate can serve as a generic substitute for dGMP in experimental systems is incorrect and can lead to irreproducible results. The critical structural difference—the absence of a 2'-hydroxyl group—profoundly impacts substrate recognition by key metabolic enzymes. For instance, human mitochondrial deoxyribonucleotidase specifically recognizes the deoxyribo form, creating an energetically unfavorable environment for the 2'-hydroxyl group of ribonucleoside 5'-monophosphates [1]. This structural discrimination is not an exception but a rule, as guanylate kinases across multiple species exhibit markedly different kinetic parameters for dGMP compared to GMP, directly impacting nucleotide pool measurements and metabolic flux analyses [2].

!
GMP and other ribonucleotides may not substitute; the 2′-deoxyribose vs. ribose sugar dictates enzyme recognition and may shift pathway readouts.
!
Guanylate kinase kinetic parameters differ markedly between dGMP and GMP across species; using GMP as proxy may overestimate deoxynucleotide kinase activity.
!
Mitochondrial deoxyribonucleotidase excludes ribonucleotides entirely; GMP yields false-negative results in mdN functional characterization studies.

Quantifiable Differentiation of 2'-Deoxyguanosine 5'-Monophosphate (dGMP) in Enzymatic Assays


22-Fold Lower Catalytic Efficiency of dGMP vs. GMP for P. falciparum Guanylate Kinase

In direct enzymatic characterization of Plasmodium falciparum guanylate kinase, the catalytic efficiency (kcat/Km) for the target compound dGMP was measured to be 22-fold lower than that for its ribonucleotide analog GMP [1]. This stark difference means that dGMP is a significantly poorer substrate for this essential enzyme. Furthermore, dGMP acts as a competitive inhibitor of GMP phosphorylation with a measured inhibition constant (Ki) of 0.148 mM [1].

Catalytic Efficiency
Head-to-head
22-fold lower kcat/Km vs. GMP; Ki 0.148 mM
Reported competitive inhibition context for SAR studies
Recombinant P. falciparum guanylate kinase assay
Guanylate kinase kinetics Antiparasitic drug discovery Nucleotide metabolism

Differential Binding Affinities (Km) of dGMP and GMP for Brugia malayi Guanylate Kinase

A direct comparison of substrate kinetics using recombinant Brugia malayi guanylate kinase (BmGK) revealed distinct Michaelis constants for the two natural substrates. The Km for the target compound dGMP was determined to be 38 µM, while the Km for the more efficient substrate GMP was 30 µM [1]. This provides a quantifiable metric for the differential affinity of the enzyme for the deoxy- versus ribo-nucleotide.

Substrate Affinity
Head-to-head
Km 38 µM (dGMP) vs. 30 µM (GMP)
Supports differential affinity interpretation for enzyme pocket probing
Recombinant B. malayi guanylate kinase
Antifilarial target validation Enzyme kinetics Substrate selectivity

Conserved Lower Velocity Profile of dGMP Across Human Guanylate Kinase Isozymes

Kinetic profiling across four chromatographically separated human erythrocyte guanylate kinase isozymes established a conserved rank order of substrate efficacy. The natural substrate GMP produced the highest maximal enzyme velocities for all isozymes, followed directly by dGMP [1]. In contrast, the monophosphate derivatives of antiviral nucleotide analogs DHPG and ACV exhibited significantly higher Km values, ranging from 3-fold to 20-fold above those of GMP [1].

Isozyme Velocity Rank
Head-to-head
Ranked second in Vmax: GMP > dGMP > DHPG-MP > ACV-MP
Reported deoxy-substrate baseline context across human isozymes
Four human erythrocyte guanylate kinase isozymes
Human nucleotide metabolism Cancer chemotherapy Isozyme selectivity

Critical 2'-Hydroxyl Discrimination by Human Mitochondrial Deoxyribonucleotidase

The structural basis for the substrate specificity of human mitochondrial deoxyribonucleotidase (mdN) demonstrates a stringent selection for deoxyribonucleoside 5'-monophosphates. The enzyme's active site creates an energetically unfavorable environment for the 2'-hydroxyl group of ribonucleotides like GMP, thereby ensuring that dGMP is the only guanine-based monophosphate it can efficiently process [1].

Structural Specificity
Class-level
Strict 2′-deoxyribo selectivity confirmed by X-ray crystallography
Structural basis for substrate discrimination; GMP excluded from active site
Human mitochondrial deoxyribonucleotidase structure
Mitochondrial nucleotide salvage Substrate specificity Structural biology

Validated Procurement Scenarios for 2'-Deoxyguanosine 5'-Monophosphate (dGMP)


Antiparasitic Drug Discovery: Targeting Guanylate Kinase

The validated competitive inhibition of Plasmodium falciparum guanylate kinase by dGMP (Ki = 0.148 mM) supports its procurement as a reference inhibitor for high-throughput screening and structure-activity relationship (SAR) studies. Its 22-fold lower catalytic efficiency compared to GMP makes it a superior starting scaffold for designing non-hydrolyzable inhibitors, as it already demonstrates significantly reduced substrate turnover [1].

Nucleotide Metabolism Research: Accurate Metabolic Flux Analysis

The differential kinetic constants of dGMP and GMP for guanylate kinases from human (lower Vmax rank) and Brugia malayi (Km shift from 30 µM to 38 µM) necessitate the use of authentic dGMP as a standard [1][2]. Using GMP as a proxy will overestimate kinase activity on deoxynucleotide pools, leading to incorrect metabolic flux models. Only pure dGMP ensures accurate enzyme calibration and quantification.

Mitochondrial DNA Precursor Pool Studies

Since the human mitochondrial deoxyribonucleotidase (mdN) strictly discriminates against ribonucleotides, only dGMP can be used as the natural substrate for this enzyme's functional characterization [1]. Researchers studying mitochondrial disorders or nucleotide pool imbalances must procure dGMP, as GMP is entirely unrecognized and will yield a false negative in activity assays.

Antiviral and Anticancer Prodrug Activation Assays

For scientists evaluating the activation efficiency of novel nucleotide analog prodrugs by human guanylate kinase, dGMP serves as the essential baseline control. It represents the true physiological deoxy-substrate against which the phosphorylation efficiency of drug candidates like ACV-MP and DHPG-MP must be compared, as established by the conserved kinetic rank order of GMP > dGMP > DHPG-MP > ACV-MP across all human isozymes [1].

Application
Selection Property
Validation Focus
Antiparasitic guanylate kinase studies
Reported competitive inhibition context
Inhibitor scaffold SAR profiling
Nucleotide metabolic flux analysis
Differential enzyme kinetics review
Deoxynucleotide pool calibration
Mitochondrial DNA precursor studies
Substrate-specificity confirmation
Deoxyribonucleotidase activity characterization
Antiviral and anticancer prodrug assays
Reported baseline control context
Phosphorylation efficiency benchmarking
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